2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclopentylacetamide
Description
2-{3-[(3-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclopentylacetamide is a synthetic indole-acetamide derivative characterized by a methanesulfonyl group substituted at the 3-position of the indole core, further modified with a 3-chlorophenyl moiety. The acetamide side chain at the indole’s 1-position is N-substituted with a cyclopentyl group.
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c23-17-7-5-6-16(12-17)15-29(27,28)21-13-25(20-11-4-3-10-19(20)21)14-22(26)24-18-8-1-2-9-18/h3-7,10-13,18H,1-2,8-9,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRNAWKQVGWMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves the coupling of the sulfonylated indole with N-cyclopentylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of indole N-oxide.
Reduction: Formation of the corresponding thiol derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclopentylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclopentylacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Indole 3-Position Modifications
- Target Compound: 3-[(3-Chlorophenyl)methanesulfonyl] group.
- Compound 3b (): Features a 3-((hydroxyimino)methyl) group instead of sulfonyl. The hydroxyimino group introduces hydrogen-bonding capability, which may enhance antioxidant activity but reduce metabolic stability compared to sulfonyl .
- N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide () : Phenylsulfonyl substituent at the indole 3-position. The bulkier phenyl group may sterically hinder interactions compared to the 3-chlorophenyl variant in the target compound .
Acetamide N-Substituents
- Target Compound: Cyclopentyl group.
- E690-0334 () : N-(3,4-Dimethylphenyl) group. The aromatic substituent may improve π-π stacking interactions but reduce solubility compared to cyclopentyl .
- 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide () : Combines fluorinated aryl groups, which enhance metabolic stability and electronegativity but introduce steric challenges .
Spectroscopic and Physical Properties
- Key Observations : The C=O stretch (~1757 cm⁻¹) is conserved across acetamide derivatives, indicating minimal electronic perturbation from N-substituents. The cyclopentyl group in the target compound likely downshifts CH₂ proton signals slightly compared to aryl-substituted analogs due to reduced electron withdrawal .
Biological Activity
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclopentylacetamide is a complex organic compound characterized by a unique combination of functional groups, including an indole moiety, a methanesulfonyl group, and a cyclopentylacetamide structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclopentylacetamide is with a molecular weight of approximately 467.0 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H23ClN2O3S |
| Molecular Weight | 467.0 g/mol |
| IUPAC Name | 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclopentylacetamide |
| LogP (Partition Coefficient) | 4.576 |
| Solubility (LogSw) | -4.73 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes, which modulate their activity. The presence of the indole group often correlates with various pharmacological effects, including anti-inflammatory and anticancer properties.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Indole derivatives are frequently explored for their potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by modulating inflammatory pathways.
- Antimicrobial Activity : Compounds containing indole and sulfonamide functionalities have shown promise against various microbial strains.
Table: Comparison of Biological Activities
| Compound Name | Biological Activity |
|---|---|
| 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclopentylacetamide | Potential anticancer and anti-inflammatory effects |
| N-(4-fluorophenyl)-2-{3-[4-(methanesulfonamido)indol-1-yl]}acetamide | Antimicrobial activity |
| N-(3-chloro-4-methylphenyl)-2-{3-[3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
